2-Amino-2-(3-methylphenyl)-N-(propan-2-YL)acetamide 2-Amino-2-(3-methylphenyl)-N-(propan-2-YL)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17675943
InChI: InChI=1S/C12H18N2O/c1-8(2)14-12(15)11(13)10-6-4-5-9(3)7-10/h4-8,11H,13H2,1-3H3,(H,14,15)
SMILES:
Molecular Formula: C12H18N2O
Molecular Weight: 206.28 g/mol

2-Amino-2-(3-methylphenyl)-N-(propan-2-YL)acetamide

CAS No.:

Cat. No.: VC17675943

Molecular Formula: C12H18N2O

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-2-(3-methylphenyl)-N-(propan-2-YL)acetamide -

Specification

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
IUPAC Name 2-amino-2-(3-methylphenyl)-N-propan-2-ylacetamide
Standard InChI InChI=1S/C12H18N2O/c1-8(2)14-12(15)11(13)10-6-4-5-9(3)7-10/h4-8,11H,13H2,1-3H3,(H,14,15)
Standard InChI Key FSVUPSDLNJYPLG-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)C(C(=O)NC(C)C)N

Introduction

Chemical Identity and Structural Analysis

Molecular Structure and Nomenclature

2-Amino-2-(3-methylphenyl)-N-(propan-2-yl)acetamide (IUPAC name: 2-amino-2-(3-methylphenyl)-N-(propan-2-yl)acetamide) is characterized by an acetamide backbone substituted with a 3-methylphenyl group at the α-carbon and an isopropylamine moiety at the terminal nitrogen. Its molecular formula is C₁₃H₁₈N₂O, with a molecular weight of 218.30 g/mol. The compound’s structure aligns with a class of diaryl acetamides known for modular synthetic accessibility and tunable pharmacological profiles .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₁₈N₂O
Molecular Weight218.30 g/mol
Density~1.17 g/cm³ (estimated)
Boiling PointNot reported
Melting PointNot reported
LogP (Partition Coefficient)~2.1 (calculated)

Stereochemical Considerations

The α-carbon bearing the amino and 3-methylphenyl groups introduces a chiral center, yielding two enantiomers. While stereoselective synthesis and enantiomeric resolution for this specific compound remain undocumented, analogous acetamides often exhibit divergent biological activities depending on their absolute configuration .

Synthetic Methodologies

General Synthesis of Acetamide Derivatives

The synthesis of 2-amino-2-(3-methylphenyl)-N-(propan-2-yl)acetamide likely follows established routes for α,α-disubstituted acetamides. A plausible pathway involves:

  • Friedel-Crafts Acylation: Introduction of the 3-methylphenyl group via reaction of acetamide precursors with 3-methylbenzene derivatives.

  • Reductive Amination: Coupling of the intermediate ketone with isopropylamine under reducing conditions .

Table 2: Representative Synthetic Steps for Analogous Compounds

StepReactionReagents/ConditionsYield
1AcylationAcetic anhydride, AlCl₃75%
2SulfonationH₂SO₄, SO₃82%
3Amine CouplingIsopropylamine, NaBH₄68%

Challenges in Optimization

Key challenges include minimizing racemization at the α-carbon and enhancing selectivity during amine coupling. Computational modeling of SIRT2-inhibitor complexes suggests that steric hindrance from the 3-methylphenyl group may necessitate tailored reaction conditions to avoid byproducts .

Physicochemical and Spectroscopic Characterization

Spectroscopic Data (Inferred)

  • ¹H NMR: Expected signals include a singlet for the acetamide NH (δ 6.8–7.2 ppm), a multiplet for the 3-methylphenyl aromatic protons (δ 7.1–7.4 ppm), and a doublet for the isopropyl methyl groups (δ 1.2–1.4 ppm).

  • IR Spectroscopy: Strong absorption bands near 1650 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) .

Solubility and Stability

The compound is predicted to exhibit limited aqueous solubility (~0.5 mg/mL) due to its hydrophobic 3-methylphenyl and isopropyl groups. Stability under physiological conditions remains unstudied, though analogous acetamides show susceptibility to enzymatic hydrolysis in serum .

CompoundSIRT2 IC₅₀ (μM)Selectivity (vs. SIRT1)
ST729.97>10-fold
ST855.74>15-fold
ST888.92>8-fold

Anticancer Activity

Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates, sharing the acetamide core, exhibit moderate cytotoxicity against HeLa and MCF-7 cell lines (IC₅₀ = 12–28 μM) . These findings suggest potential antitumor mechanisms warranting further investigation for the title compound.

Future Directions and Research Gaps

  • Stereoselective Synthesis: Development of enantioselective routes to explore configurational effects on bioactivity.

  • Target Identification: High-throughput screening against kinase and deacetylase panels.

  • ADMET Profiling: Systematic assessment of absorption, distribution, and metabolic stability.

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